2-(4-chlorophenyl)-5-methyl-4-oxo-2,3-dihydro-1H-thieno[3,4-d]pyrimidine-7-carboxylic acid ethyl ester
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Overview
Description
2-(4-chlorophenyl)-5-methyl-4-oxo-2,3-dihydro-1H-thieno[3,4-d]pyrimidine-7-carboxylic acid ethyl ester is an organosulfur heterocyclic compound, an organic heterobicyclic compound and an organonitrogen heterocyclic compound.
Scientific Research Applications
Synthesis Methods
- Thieno[2,3-d]pyrimidines, including those related to the specified compound, have been synthesized using various methods. For example, Santilli, Kim, and Wanser (1971) described a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, which is relevant to the compound (Santilli, Kim, & Wanser, 1971). Tumkevicius and Kaminskas (2003) also synthesized ethyl esters of thieno[2,3-d]pyrimidine-6-carboxylic acids, showcasing the versatility in synthesizing similar compounds (Tumkevicius & Kaminskas, 2003).
Antiallergenic Activity
- A series of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives, including those with similar structural properties to the specified compound, have been tested and found effective as antiallergenic agents in animal models. This suggests potential therapeutic applications in allergy treatment (Temple et al., 1979).
Structural Modifications and Aggregation
- Nagarajaiah and Begum (2014) studied the structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines. Their research provides insights into the conformational features of compounds structurally related to the specified compound, which can be crucial for understanding its behavior and potential applications (Nagarajaiah & Begum, 2014).
Anticancer Potential
- Gad et al. (2020) conducted research on compounds structurally similar to the specified compound, focusing on their synthesis and in vitro and in vivo activity evaluation as apoptosis-inducing agents for breast cancer. This study highlights the potential anticancer applications of such compounds (Gad et al., 2020).
Quantum Chemical Studies
- Mamarakhmonov et al. (2016) performed quantum chemical studies on pyrimidin-4-ones, including carboxylic acids and esters of the thieno[2,3-d]pyrimidin-4-one series, providing valuable information on the electronic structures and reaction pathways of these compounds (Mamarakhmonov et al., 2016).
Anti-Inflammatory Activities
- Tozkoparan et al. (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives and tested them for anti-inflammatory activities. The results revealed moderate anti-inflammatory activity in some compounds, suggesting potential applications in inflammation treatment (Tozkoparan et al., 1999).
Properties
Molecular Formula |
C16H15ClN2O3S |
---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
ethyl 2-(4-chlorophenyl)-5-methyl-4-oxo-2,3-dihydro-1H-thieno[3,4-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C16H15ClN2O3S/c1-3-22-16(21)13-12-11(8(2)23-13)15(20)19-14(18-12)9-4-6-10(17)7-5-9/h4-7,14,18H,3H2,1-2H3,(H,19,20) |
InChI Key |
GCWBXEZDJQNRGP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2C(=C(S1)C)C(=O)NC(N2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(S1)C)C(=O)NC(N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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